
2-Amino-3-dimethylthiocarbamoyloxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-dimethylthiocarbamoyloxypyridine, commonly known as ADTC, is a chemical compound that has been widely used in scientific research. It is a derivative of pyridine and has been synthesized through various methods. ADTC has shown promising results in various studies, making it a popular choice for researchers.
科学研究应用
ADTC has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to inhibit the uptake of dopamine and norepinephrine, making it a potential treatment for psychiatric disorders such as depression and anxiety. ADTC has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain. Additionally, ADTC has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
作用机制
The mechanism of action of ADTC involves the inhibition of monoamine transporters, including dopamine and norepinephrine transporters. This results in an increase in the levels of dopamine and norepinephrine in the brain, leading to various physiological and biochemical effects.
生化和生理效应
ADTC has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to improved mood and cognitive function. ADTC has also been shown to have antioxidant properties, protecting cells from oxidative stress. Additionally, ADTC has been shown to inhibit the growth of cancer cells, making it a potential treatment for cancer.
实验室实验的优点和局限性
ADTC has several advantages for lab experiments, including its ability to inhibit the uptake of dopamine and norepinephrine, making it a useful tool for studying the effects of these neurotransmitters. However, ADTC has some limitations, including its potential toxicity and the need for careful handling in the lab.
未来方向
There are several future directions for research on ADTC. One area of research is the development of new ADTC derivatives with improved efficacy and reduced toxicity. Another area of research is the study of the effects of ADTC on other neurotransmitters and their receptors. Additionally, ADTC could be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and schizophrenia.
Conclusion:
In conclusion, ADTC is a chemical compound that has shown promising results in various scientific research studies. It has been synthesized through various methods and has been studied for its potential use in the treatment of psychiatric disorders, Parkinson's disease, and cancer. ADTC has been shown to inhibit the uptake of dopamine and norepinephrine, leading to various biochemical and physiological effects. While ADTC has some limitations, it remains a popular choice for researchers, and there are several future directions for research on this compound.
合成方法
ADTC can be synthesized through various methods, including the reaction of pyridine-3-carboxylic acid with thionyl chloride and dimethylamine, followed by the reaction with ammonium thiocyanate. The resulting product is then treated with potassium hydroxide to obtain ADTC. Another method involves the reaction of pyridine-3-carboxylic acid with dimethylamine and carbon disulfide, followed by the reaction with ammonium hydroxide. The product is then treated with potassium hydroxide to obtain ADTC.
属性
CAS 编号 |
110256-18-3 |
|---|---|
产品名称 |
2-Amino-3-dimethylthiocarbamoyloxypyridine |
分子式 |
C8H11N3OS |
分子量 |
197.26 g/mol |
IUPAC 名称 |
O-(2-aminopyridin-3-yl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C8H11N3OS/c1-11(2)8(13)12-6-4-3-5-10-7(6)9/h3-5H,1-2H3,(H2,9,10) |
InChI 键 |
AUAKHIDAFUXZFS-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)OC1=C(N=CC=C1)N |
规范 SMILES |
CN(C)C(=S)OC1=C(N=CC=C1)N |
同义词 |
Carbamothioic acid, dimethyl-, O-(2-amino-3-pyridinyl) ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



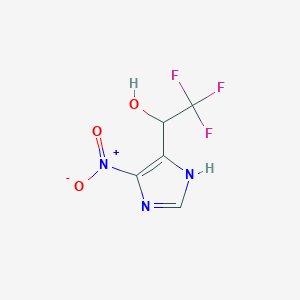
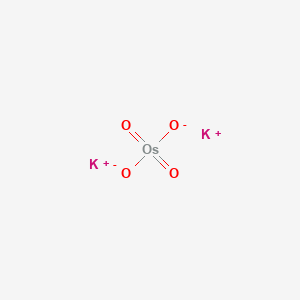
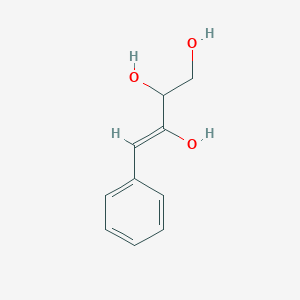

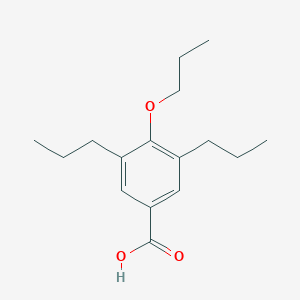
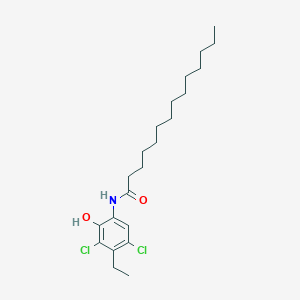
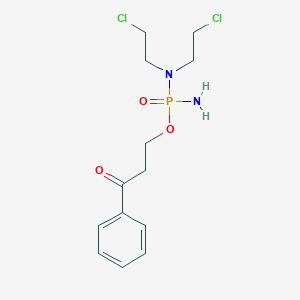
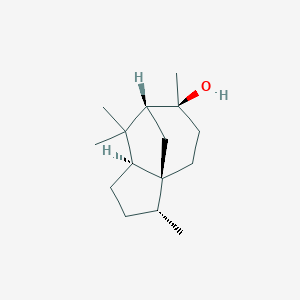
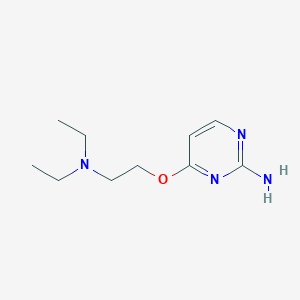

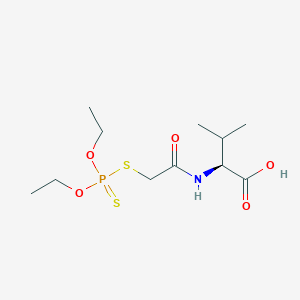

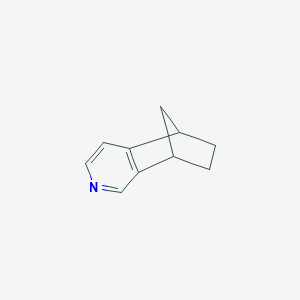
![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride](/img/structure/B10112.png)